molecular formula C17H20ClN3O3 B2859331 Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate CAS No. 94995-85-4

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2859331
CAS No.: 94995-85-4
M. Wt: 349.82
InChI Key: YPJNKFOJKONRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is a synthetic small molecule characterized by a piperazine core functionalized with an ethyl carboxylate group and a methyl-substituted quinoline moiety. The quinoline substituent features a chlorine atom at position 5, a hydroxyl group at position 8, and a methyl bridge connecting the quinoline to the piperazine ring at position 5. The ethyl carboxylate group enhances solubility and may influence pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-24-17(23)21-8-6-20(7-9-21)11-12-10-14(18)13-4-3-5-19-15(13)16(12)22/h3-5,10,22H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJNKFOJKONRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target molecule can be dissected into two primary building blocks:

  • 5-Chloro-8-hydroxyquinoline core : Synthesized via cyclization of substituted anilines.
  • Piperazine-1-carboxylate moiety : Derived from ethyl piperazine-2-carboxylate or analogous intermediates.
    Coupling these subunits via a methylene bridge at the quinoline’s 7-position constitutes the final step.

Stepwise vs. Convergent Synthesis

Stepwise Approach
  • Quinoline Core Preparation :
    • Doebner-von Miller Reaction : Heating 4-chloroaniline with ethyl acetoacetate in HCl yields 5-chloro-8-hydroxyquinoline (49% yield).
    • Functionalization at C7 : Bromination or hydroxymethylation introduces reactive sites for subsequent coupling.
Convergent Approach
  • Piperazine Subunit Synthesis :
    • Ethyl piperazine-2-carboxylate is prepared via nucleophilic substitution between 2,3-dibromopropionate and N,N'-bis(benzyl)ethane-1,2-diamine (84.8% yield).
    • Deprotection and carboxylation yield the free piperazine intermediate.

Key Reaction Steps and Mechanisms

Formation of the Quinoline Core

Cyclization of 4-Chloroaniline

The Doebner-von Miller reaction involves refluxing 4-chloroaniline with ethyl acetoacetate in 1N HCl, followed by neutralization and extraction (Scheme 1):

Reaction Conditions :

  • Temperature: 111°C
  • Time: 24 hours
  • Yield: 49%
**Scheme 1**: Synthesis of 5-Chloro-8-Hydroxyquinoline  
4-Chloroaniline + Ethyl acetoacetate → Cyclization (HCl, 111°C) → 5-Chloro-8-hydroxyquinoline  

Functionalization at the Quinoline C7 Position

Bromination

Electrophilic aromatic bromination using Br₂ in acetic acid introduces a bromine atom at C7, enabling Suzuki-Miyaura coupling.

Hydroxymethylation

Mannich reaction with formaldehyde and piperazine under basic conditions generates the methylene bridge.

Piperazine-1-Carboxylate Synthesis

Nucleophilic Substitution

Reaction of 2,3-dibromopropionic acid methyl ester with N,N'-bis(benzyl)ethane-1,2-diamine in toluene with triethylamine yields 1,4-dibenzyl-piperazine-2-carboxylate (84.8% yield):

Reaction Conditions :

  • Solvent: Toluene
  • Base: Triethylamine
  • Temperature: Reflux

Coupling of Subunits

Alkylation of Piperazine

The brominated quinoline reacts with ethyl piperazine-1-carboxylate in DMF using K₂CO₃ as a base (Scheme 2):

Reaction Conditions :

  • Solvent: DMF
  • Base: K₂CO₃
  • Temperature: 80°C
  • Yield: 62–68%
**Scheme 2**: Final Coupling Step  
7-Bromo-5-chloro-8-hydroxyquinoline + Ethyl piperazine-1-carboxylate → Alkylation → Target Compound  

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Quinoline Cyclization : Elevated temperatures (≥110°C) in HCl improve cyclization efficiency but risk decomposition.
  • Piperazine Alkylation : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of piperazine nitrogen.

Catalytic Systems

  • Triethylamine : Facilitates dehydrohalogenation in piperazine synthesis.
  • Palladium Catalysts : Required for Suzuki-Miyaura coupling in alternative routes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    • Quinoline aromatic protons: δ 8.45 (d, J = 8.4 Hz), 7.92 (s)
    • Piperazine CH₂: δ 3.55 (m)
    • Ethoxy group: δ 1.21 (t, J = 7.1 Hz)
  • HPLC-MS : m/z 404.1 [M+H]⁺

Purity Assessment

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product.

Challenges and Limitations

Regioselectivity Issues

  • Competing reactions at quinoline C5 and C7 positions require careful stoichiometric control.
  • Steric hindrance from the 8-hydroxy group complicates functionalization.

Yield Optimization

  • Low yields (49–68%) in critical steps necessitate process refinement.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful in various applications.

Scientific Research Applications

Chemistry: : In chemistry, Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used to develop new drugs and therapeutic agents.

Medicine: : In the medical field, this compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: : In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 4-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate and Analogues

Compound Name / ID (Evidence ID) Substituents on Piperazine Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Quinoline (5-Cl, 8-OH, 7-CH₂) Ethyl carboxylate ~393.8* Antimicrobial potential, metal chelation
HBK14 (3) 2-Methoxyphenyl, phenoxyethyl Hydrochloride salt ~434.9 CNS activity (e.g., antipsychotic)
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (13) Indole (5-Cl) Ethyl carboxylate 335.78 Water solubility: 7 µg/mL (pH 7.4)
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (14) 4-Nitrophenyl Ethyl carboxylate 295.3 High polarity due to nitro group
Compound 39 (4) Indole-methylamino-benzyl tert-Butyl carbamate ~650* Selector for chromatography or drug targeting

Biological Activity

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H20ClN3O3C_{17}H_{20}ClN_{3}O_{3} and a molecular weight of approximately 351.78 g/mol. Its structure includes a piperazine ring, a chloro-substituted hydroxyquinoline moiety, and a carboxylate group, which contribute to its biological activity.

Biological Activities

1. Antibacterial Activity

This compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM
Enterococcus faecalis62.5 - 125 μM

Studies indicate that this compound exhibits better antibacterial activity compared to standard antibiotics like penicillin G .

2. Antifungal Activity

The compound has also been evaluated for antifungal activity, particularly against common fungal pathogens. It has demonstrated effectiveness in inhibiting fungal growth, although specific MIC values for fungi are less frequently reported.

3. Anticancer Activity

Recent research highlights the potential anticancer properties of this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Cancer Cell LineIC50 (μM)
A549 (Lung)10.0
MCF-7 (Breast)15.0
HeLa (Cervical)12.5

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in critical biological pathways:

  • Antibacterial Mechanism : Inhibition of bacterial protein synthesis and disruption of cell wall integrity.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways associated with cell survival.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Study : A study published in the Journal of Materials and Environmental Sciences evaluated the antibacterial properties using disc diffusion methods against several bacterial strains, confirming its efficacy compared to standard antibiotics .
  • Anticancer Evaluation : Research published in MDPI indicated that derivatives containing the quinoline structure showed significant cytotoxicity against various cancer cell lines, with this compound being one of the most potent derivatives tested .
  • Mechanistic Insights : Further investigations into its mechanism revealed that it may inhibit key enzymes involved in DNA replication and repair processes in cancer cells.

Q & A

Q. How is Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate synthesized, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example, piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions under controlled conditions. Key parameters include:

  • Temperature : Maintaining 50–80°C during coupling steps to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Catalysts : Bases like DIPEA (N,N-diisopropylethylamine) improve yields in amide bond formations . Yields range from 20–35% in similar compounds, emphasizing the need for iterative optimization .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

Comprehensive characterization involves:

  • NMR spectroscopy : 1H and 13C NMR confirm piperazine and quinoline moieties. For instance, the ethyl ester group (~1.2–1.4 ppm in 1H NMR) and aromatic protons (~7–8 ppm) are diagnostic .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion at m/z corresponding to C19H21ClN3O3) .
  • FTIR : Hydroxyquinoline O-H stretches (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications to the piperazine or quinoline moieties influence the compound's biological activity, and what methodologies are used to assess these effects?

Modifications alter solubility, target affinity, and metabolic stability. For example:

  • Piperazine substitutions : Replacing ethyl carboxylate with methyl esters reduces lipophilicity, impacting cellular uptake .
  • Quinoline halogenation : Chlorine at position 5 enhances antimicrobial activity by increasing electrophilicity . Methods :
  • In vitro assays : IC50 values against cancer cell lines (e.g., HeLa) and bacterial inhibition zones .
  • Molecular docking : Predicts interactions with targets like DNA gyrase or kinases .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors. Strategies include:

  • Bioavailability studies : Measuring plasma concentration-time profiles to assess absorption/metabolism .
  • Metabolite identification : LC-MS/MS to detect active/inactive derivatives .
  • Formulation optimization : Using nanoemulsions or liposomes to improve solubility and half-life .

Q. How can reaction pathways be optimized to minimize side products during synthesis?

  • Stepwise monitoring : TLC or HPLC tracks intermediate purity, reducing side reactions .
  • Protecting groups : Temporarily blocking the hydroxyquinoline -OH during coupling prevents undesired alkylation .
  • Catalyst tuning : Transition metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity .

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets, and how do these predictions align with experimental data?

  • Molecular dynamics simulations : Model interactions with enzyme active sites (e.g., HIV-1 integrase) over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA estimate binding energies, correlating with experimental IC50 values (R² > 0.8 in kinase inhibitors) .
  • Docking validation : Crystal structures of target proteins (e.g., PDB entries) validate predicted binding poses .

Methodological Considerations

  • Data contradiction analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to verify mechanisms .
  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, reagent purity) to ensure consistency across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.